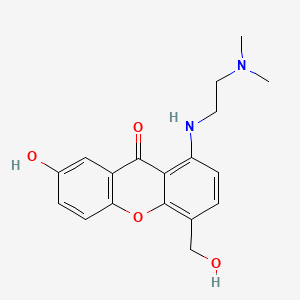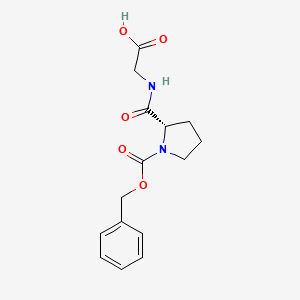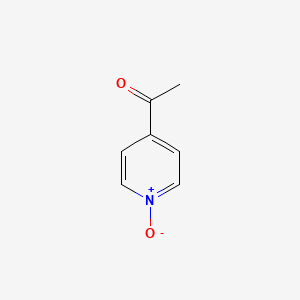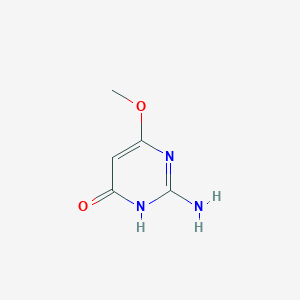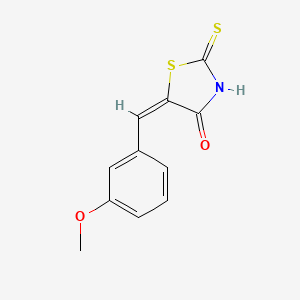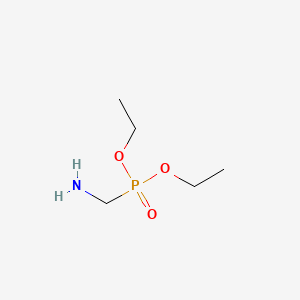![molecular formula C9H12N2O B1596739 N-[3-(aminomethyl)phenyl]acetamide CAS No. 96783-68-5](/img/structure/B1596739.png)
N-[3-(aminomethyl)phenyl]acetamide
Descripción general
Descripción
N-[3-(aminomethyl)phenyl]acetamide, also known as NAPA, is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields such as medicine, pharmacology, and biochemistry. This compound is a derivative of acetaminophen, a widely used pain reliever, and has been found to possess unique properties that make it a promising candidate for further exploration.
Aplicaciones Científicas De Investigación
Chemoselective Acetylation : N-(2-Hydroxyphenyl)acetamide, a derivative of N-[3-(aminomethyl)phenyl]acetamide, is an intermediate in the synthesis of antimalarial drugs. A study by Magadum & Yadav (2018) demonstrated the chemoselective monoacetylation of 2-aminophenol to N-(2-hydroxyphenyl)acetamide using Novozym 435 as a catalyst. This process is significant for the production of antimalarial drugs.
Anticancer Drug Synthesis : Sharma et al. (2018) synthesized and structurally characterized N-(2-aminophenyl)-2-(2-isopropylphenoxy) acetamide, showing potential as an anticancer drug through in silico modeling studies targeting the VEGFr receptor.
Antibacterial Applications : The synthesis of N-substituted benzimidazole derivatives, including N-substituted phenyl acetamide benzimidazole, was reported by Chaudhari et al. (2020). These derivatives exhibited potent antibacterial activity against Methicillin-Resistant Staphylococcus aureus (MRSA).
Green Synthesis for Azo Disperse Dyes : A study by Zhang Qun-feng (2008) focused on the green synthesis of N-(3-Amino-4-methoxyphenyl)acetamide, an important intermediate in the production of azo disperse dyes.
Selective β3-adrenergic Receptor Agonists : Maruyama et al. (2012) synthesized N-phenyl-(2-aminothiazol-4-yl)acetamides with phenoxypropanolamine moiety. These compounds showed potential as selective β3-adrenergic receptor agonists, useful in treating obesity and type 2 diabetes.
Anticancer, Anti-Inflammatory, and Analgesic Activities : Rani et al. (2014) developed 2-(substituted phenoxy)-N-(1-phenylethyl)acetamide derivatives, showing promising anticancer, anti-inflammatory, and analgesic activities.
- properties, employing molecular docking analysis to explore its potential in fungal and cancer activities.
Anti-Arthritic and Anti-Inflammatory Activity : A study by Jawed et al. (2010) on N-(2-hydroxy phenyl) acetamide showed its promising anti-arthritic property by inhibiting inflammation-related cytokines and reactive oxygen species in adjuvant-induced arthritic rats.
Coordination Complexes and Antioxidant Activity : Chkirate et al. (2019) synthesized pyrazole-acetamide derivatives and studied their coordination complexes, revealing significant antioxidant activity.
Functionalized Amino Acid Anticonvulsants : Camerman et al. (2005) explored 2-acetamido-N-benzyl-2-(methoxyamino)acetamides, identifying molecular features likely responsible for their anticonvulsant activities.
Propiedades
IUPAC Name |
N-[3-(aminomethyl)phenyl]acetamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H12N2O/c1-7(12)11-9-4-2-3-8(5-9)6-10/h2-5H,6,10H2,1H3,(H,11,12) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JLFWORHZSACMOG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC1=CC=CC(=C1)CN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H12N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20375429 | |
| Record name | 3-Acetamidobenzylamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20375429 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
164.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-[3-(aminomethyl)phenyl]acetamide | |
CAS RN |
96783-68-5 | |
| Record name | 3-Acetamidobenzylamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20375429 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



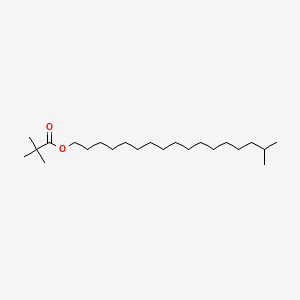




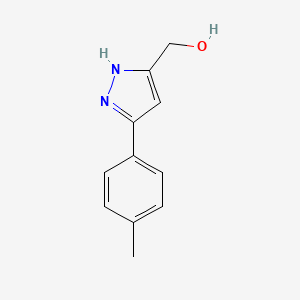

![2-[[2-[[2-Amino-5-(diaminomethylideneamino)pentanoyl]amino]-3-phenylpropanoyl]amino]propanoic acid](/img/structure/B1596668.png)
